molecular formula C6H8B2N4O3 B12804224 5-Amino-2-hydroxy-1,2-dihydropyrimido(5,4-e)(1,2)azaborinin-3-ylboronic acid CAS No. 64705-52-8

5-Amino-2-hydroxy-1,2-dihydropyrimido(5,4-e)(1,2)azaborinin-3-ylboronic acid

Cat. No.: B12804224
CAS No.: 64705-52-8
M. Wt: 205.78 g/mol
InChI Key: UQSNVDSFADOKCH-UHFFFAOYSA-N
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Description

5-Amino-2-hydroxy-1,2-dihydropyrimido(5,4-e)(1,2)azaborinin-3-ylboronic acid is a heterocyclic compound featuring a fused pyrimido-azaborinine core with a boronic acid (-B(OH)₂) substituent at position 3 and amino/hydroxy groups at positions 5 and 2, respectively. This structure combines boron’s unique Lewis acidity with the π-electron-deficient nature of azaborinines, making it a candidate for catalytic applications (e.g., Suzuki-Miyaura cross-couplings) or as a pharmacophore in medicinal chemistry. However, its direct synthesis and applications remain understudied in the literature, necessitating comparisons with structurally related heterocycles for inferring properties.

Properties

CAS No.

64705-52-8

Molecular Formula

C6H8B2N4O3

Molecular Weight

205.78 g/mol

IUPAC Name

(5-amino-2-hydroxy-1H-pyrimido[5,4-e]azaborinin-3-yl)boronic acid

InChI

InChI=1S/C6H8B2N4O3/c9-5-3-1-4(8(14)15)7(13)12-6(3)11-2-10-5/h1-2,13-15H,(H3,9,10,11,12)

InChI Key

UQSNVDSFADOKCH-UHFFFAOYSA-N

Canonical SMILES

B1(C(=CC2=C(N=CN=C2N1)N)B(O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-amino-2-hydroxy-1H-pyrimido[5,4-e]azaborinin-3-yl)boronic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable pyrimidine derivative with a boronic acid precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(5-amino-2-hydroxy-1H-pyrimido[5,4-e]azaborinin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures, pH levels, and the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of (5-amino-2-hydroxy-1H-pyrimido[5,4-e]azaborinin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. This interaction can inhibit the activity of certain enzymes or alter the function of biomolecules, leading to various therapeutic effects .

Comparison with Similar Compounds

Structural Analog: Pyrimido[5,4-e]-as-Triazines

Pyrimido[5,4-e]-as-triazines share a fused pyrimidine-triazine core but lack boron. Key differences include:

  • Synthetic Routes: Pyrimido[5,4-e]-as-triazines are synthesized via reactions like chloropyrimidine azidation (e.g., NaN₃ substitution) followed by alkylation .
  • Biological Activity: Pyrimido-triazines such as fervenulin exhibit antibiotic properties due to their interaction with nucleic acids .
Table 1: Structural and Functional Comparison
Property Target Compound Pyrimido[5,4-e]-as-Triazines
Core Structure Pyrimido-azaborinine Pyrimido-triazine
Key Substituents -B(OH)₂, -NH₂, -OH -NH₂, -Cl, -OCH₃
Synthesis Undocumented Azidation, alkylation, hydrolysis
Reactivity Potential for Suzuki coupling Nucleophilic substitution, ring contraction
Biological Role Hypothetical catalytic/pharmacological use Antibiotic (e.g., fervenulin)

Functional Analog: Boron-Containing Heterocycles

The target compound’s fused heterocyclic system may stabilize the boronic acid group, reducing protodeboronation compared to simpler arylboronic acids. However, its steric hindrance could limit substrate scope in catalysis.

Reactivity Comparison

  • Triazine Derivatives: Pyrimido-triazines undergo hydrolysis (e.g., NaOH-mediated conversion to triazinones) and redox-driven ring contractions (e.g., Na₂S₂O₄ reduction to hypoxanthine derivatives) . The target compound’s boronic acid group may instead participate in reversible covalent interactions (e.g., with diols or amines).
  • Thermal Stability : Boron-nitrogen bonds in azaborinines are thermally stable, whereas triazine rings are prone to ring-opening under acidic conditions .

Biological Activity

5-Amino-2-hydroxy-1,2-dihydropyrimido(5,4-e)(1,2)azaborinin-3-ylboronic acid is a heterocyclic compound that combines features of boronic acid and pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.

The compound's molecular formula is C6H8B2N4O3C_6H_8B_2N_4O_3, with a molecular weight of 205.78 g/mol. The structure includes a boronic acid group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it a versatile building block in drug design.

PropertyValue
CAS No.64705-52-8
Molecular FormulaC6H8B2N4O3
Molecular Weight205.78 g/mol
IUPAC Name(5-amino-2-hydroxy-1H-pyrimido[5,4-e]azaborinin-3-yl)boronic acid
InChI KeyUQSNVDSFADOKCH-UHFFFAOYSA-N

The biological activity of this compound primarily stems from its interaction with specific enzymes and biomolecules. The boronic acid moiety allows for the formation of stable complexes that can inhibit enzyme activity or modulate biomolecular functions. This mechanism is particularly relevant in the context of targeting proteases and kinases involved in cancer progression.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, pyrimidine derivatives have been shown to selectively inhibit epidermal growth factor receptors (EGFR), which are often overexpressed in various cancers . The unique structure of 5-amino-2-hydroxy-1,2-dihydropyrimido(5,4-e)(1,2)azaborinin-3-ylboronic acid may enhance its efficacy against such targets.

Enzyme Inhibition

The compound's ability to form reversible covalent bonds suggests potential as an enzyme inhibitor. Studies on related boronic acids have demonstrated their capability to inhibit serine proteases and other enzymes critical in metabolic pathways.

Case Studies

  • Inhibition of EGFR : A study demonstrated that pyrimidine derivatives could inhibit EGFR with IC50 values in the low micromolar range. While specific data on 5-amino-2-hydroxy-1,2-dihydropyrimido(5,4-e)(1,2)azaborinin-3-ylboronic acid is limited, its structural similarities suggest comparable activity .
  • Impact on Kinase Activity : Another investigation into boronic acid derivatives revealed their potential to modulate kinase activity. These findings underscore the importance of further exploring the biological implications of this compound in kinase inhibition .

Research Findings

Recent studies have highlighted the importance of the hydroxyl and amino groups in enhancing the biological activity of similar compounds. For example:

  • The presence of amino groups has been linked to improved binding affinity towards target proteins.
  • Hydroxyl groups can facilitate hydrogen bonding interactions that stabilize enzyme-inhibitor complexes.

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